[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-

Catalog No.
S663356
CAS No.
52709-83-8
M.F
C17H17N
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-

CAS Number

52709-83-8

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-

IUPAC Name

4-(4-butylphenyl)benzonitrile

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C17H17N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3

InChI Key

PJPLBHHDTUICNN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Liquid Crystal Applications:

4'-Butyl-[1,1'-biphenyl]-4-carbonitrile, also known as 4-Butylbiphenyl-4-carbonitrile (BBCN), is primarily explored in scientific research for its potential applications in liquid crystals (LCs) [, , ]. LCs are a unique state of matter that exhibits properties between solids and liquids. They are crucial components in various technological devices, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) [].

BBCN possesses several properties that make it a promising candidate for LC development:

  • Mesomorphic behavior: BBCN exhibits a mesophase, a crucial characteristic for LCs, where its molecules exhibit long-range order but retain some fluidity [].
  • Nematic phase: BBCN can form the nematic phase, a specific type of LC phase essential for display applications due to its ability to align under an electric field, enabling image formation [].
  • Thermal stability: Studies suggest that BBCN exhibits good thermal stability, a desirable property for LCs used in devices operating at various temperatures [].

Synthesis of Novel Materials:

Beyond its potential in LCs, BBCN also serves as a valuable building block for the synthesis of novel functional materials:

  • Precursor for new LCs: Researchers have explored using BBCN as a precursor molecule for the synthesis of new LCs with tailored properties like specific phase transitions or enhanced performance characteristics [].
  • Organic electronics applications: The unique structure and properties of BBCN have sparked interest in its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells, but research in this area is still ongoing [].

Current Research and Future Directions:

Research on [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- is ongoing, with scientists investigating its potential in various scientific applications.

  • Optimizing LC properties: Current research focuses on further optimizing BBCN's properties for specific LC applications, such as improving its response time, viewing angle, and stability [].
  • Exploring new functionalities: Researchers are exploring the potential of BBCN in other areas beyond LCs, such as organic electronics and sensor development, though these applications are still in their early stages of exploration [].

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- is a biphenyl derivative characterized by the presence of a butyl group at the para position of one phenyl ring and a cyano group at the para position of the other phenyl ring. Its molecular formula is C₁₇H₁₇N, with a molecular weight of 235.32 g/mol. This compound is notable for its stability and versatility, making it useful in various chemical applications. Biphenyl compounds, including this specific derivative, are recognized for their low vapor pressure, broad viscosity range, and significant thermal stability, which contribute to their utility in organic synthesis and material science .

The chemical reactivity of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- can be explored through various synthetic pathways. It can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano group. Additionally, it can participate in cross-coupling reactions, particularly Suzuki and Heck reactions, which are common methods for constructing biphenyl derivatives from aryl halides and boronic acids .

Research indicates that biphenyl derivatives possess diverse biological properties. Specifically, [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- has been investigated for its anti-inflammatory and potential anti-cancer activities . The compound's structure allows it to interact with various biological targets, which may lead to therapeutic effects in conditions such as hypertension and inflammation .

Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- can be achieved through several methods:

  • Suzuki Coupling: This involves reacting a butyl-substituted aryl halide with a boronic acid derivative of biphenyl in the presence of a palladium catalyst.
  • Nitrilation: The introduction of the cyano group can be performed via nitrilation of biphenyl derivatives using cyanide sources under controlled conditions.
  • One-Pot Synthesis: A potential method includes treating terephthalonitrile dianion with benzonitrile or meta-tolunitrile followed by butyl bromide to yield the desired product .

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- finds applications in multiple fields:

  • Material Science: It serves as a precursor for liquid crystal materials due to its structural properties.
  • Pharmaceuticals: The compound is explored for its potential use in drug development targeting inflammatory diseases and cancer .
  • Organic Electronics: Its conductive properties make it suitable for applications in organic semiconductors and electronic devices .

Interaction studies involving [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- have focused on its biochemical pathways and mechanisms of action. Investigations into its effects on cellular signaling pathways have shown that it may influence enzymes related to inflammation and cancer progression. For instance, studies have highlighted its ability to modulate cyclooxygenase enzymes involved in inflammatory responses .

Several compounds share structural similarities with [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesUnique Properties
4-ButylbiphenyldicarbonitrileTwo cyano groups on biphenylEnhanced reactivity due to multiple electron-withdrawing groups
4-MethylbiphenylnitrileMethyl group substitutionExhibits different solubility and melting point characteristics
4-OctyloxybiphenylnitrileOctyloxy group at para positionIncreased hydrophobicity suitable for organic electronics
2-CyanobiphenylCyano group at ortho positionDifferent biological activity profile compared to para-substituted variants

These compounds illustrate the diversity within biphenyl derivatives while highlighting the unique properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-, particularly its balance between stability and reactivity.

The synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- represents a significant challenge in organic chemistry due to the need to construct both the biphenyl framework and incorporate the nitrile functionality while maintaining regioselectivity. This section provides a comprehensive examination of synthetic methodologies, ranging from classical approaches to cutting-edge modern techniques, with particular emphasis on scalability and industrial applications.

Classical Synthetic Routes

Classical synthetic routes for biphenyl carbonitriles have established the foundational methodologies that continue to influence modern approaches. These traditional methods, while often requiring harsh conditions, provide reliable pathways for constructing the biphenyl framework [1].

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation represents one of the earliest systematic approaches to biphenyl synthesis. This method employs aluminum chloride as a Lewis acid catalyst to facilitate the coupling of aryl halides with acyl chlorides [2]. The reaction typically proceeds under ambient temperature conditions in dichloromethane, yielding products in the range of 65-85%. The multi-step synthesis involves initial acylation followed by reduction and subsequent introduction of the nitrile group through nucleophilic substitution or oxidation pathways [2].

Grignard Coupling Methodology

Grignard coupling reactions have demonstrated exceptional versatility in biphenyl synthesis [3]. The method involves the formation of aryl Grignard reagents through the reaction of magnesium metal with aryl halides in tetrahydrofuran under reflux conditions. These organometallic intermediates subsequently couple with additional aryl halides to form the desired biphenyl products in yields ranging from 70-90% [3]. The tolerance of Grignard reagents for various functional groups makes this approach particularly valuable for complex substrates.

Ullmann Coupling Reactions

The Ullmann coupling reaction, pioneered by Fritz Ullmann, represents a historically significant method for biphenyl synthesis [4] [5]. This copper-mediated coupling involves heating aryl halides with copper bronze at elevated temperatures (230°C) in sealed reaction vessels [6]. While yields are moderate (40-70%), the method provides access to symmetrical biphenyls without the need for organometallic reagents [4]. Recent modifications have improved the efficiency through the use of copper nanoparticles and optimized reaction conditions [5].

Diazotization-Coupling Sequences

The diazotization-coupling approach represents an innovative adaptation of classical diazonium chemistry [7]. This method utilizes isopropyl nitrite as a diazotizing reagent in the presence of copper chloride catalyst, operating under mild room temperature conditions for 3 hours [7]. The process achieves yields of 75.4% and offers significant advantages including simplified work-up procedures and reduced costs compared to traditional sodium nitrite-based methods [7].

Modern Synthetic Approaches

Modern synthetic methodologies have revolutionized biphenyl carbonitrile synthesis through the development of catalytic systems that operate under milder conditions with improved selectivity and efficiency.

Rhodium(III)-Catalyzed Carbon-Hydrogen Hiyama Cross-Coupling in Water

The rhodium(III)-catalyzed carbon-hydrogen Hiyama cross-coupling represents a breakthrough in sustainable organic synthesis [8] [9]. This methodology employs readily available benzimidate derivatives as both directing groups and sources of nitrile functionality, coupling with diverse arylsilanes in water as a sustainable solvent [8].

Mechanism and Optimization

The reaction utilizes a [Cp*RhCl₂]₂ catalyst system with AgSbF₆ as a silver additive, operating at temperatures between 100-120°C [9]. The mechanistic pathway involves initial coordination of the benzimidate directing group to the rhodium center, followed by cyclometalation and subsequent transmetalation with the arylsilane coupling partner [8]. The use of water as solvent not only addresses environmental concerns but also facilitates product isolation and purification [9].

Substrate Scope and Limitations

The method demonstrates broad substrate tolerance, accommodating various substitution patterns on both the benzimidate and arylsilane components [8]. Yields range from 65-92%, with optimal results obtained for electron-neutral and electron-rich substrates [9]. The protocol successfully delivers biphenyl-2-carbonitrile derivatives with high regioselectivity, making it particularly valuable for pharmaceutical intermediate synthesis [8].

Palladium-Catalyzed Synthesis via sp² Carbon-Hydrogen Bond Activation

Palladium-catalyzed sp² carbon-hydrogen bond activation has emerged as a powerful strategy for direct biphenyl synthesis, utilizing the cyano group as an effective directing group [10] [11].

Reaction Development and Conditions

The methodology employs Pd(OAc)₂ as the catalyst in trifluoroacetic acid medium, operating at temperatures of 120-140°C [10]. The cyano group serves a dual role as both the directing group for regioselective carbon-hydrogen activation and as the desired functional group in the final product [11]. This approach eliminates the need for pre-functionalized coupling partners, directly utilizing aryl nitriles and aryl halides [10].

Mechanistic Insights

Detailed mechanistic studies have revealed that the reaction proceeds through initial coordination of the nitrile nitrogen to palladium, followed by cyclometalation to form a five-membered palladacycle intermediate [12]. Subsequent oxidative addition of the aryl halide and reductive elimination complete the catalytic cycle, regenerating the active palladium species [10]. The process achieves yields of 65-85% with good functional group tolerance [11].

Synthesis from Benzimidate Derivatives

The utilization of benzimidate derivatives has opened new avenues for biphenyl carbonitrile synthesis, offering unique advantages in terms of directing group efficiency and product diversification [13] [14].

Benzimidate Preparation and Reactivity

Benzimidate derivatives are readily prepared from the corresponding benzonitriles through treatment with lithium bis-trimethylsilylamide followed by protonation [14]. These intermediates exhibit enhanced reactivity compared to the parent nitriles due to the increased electron density at the nitrogen center [13]. The enhanced directing group ability facilitates carbon-hydrogen activation under milder conditions [14].

Synthetic Applications

Benzimidate derivatives have found extensive application in transition metal-catalyzed cross-coupling reactions [13]. The methodology allows for the preparation of both symmetrical and unsymmetrical biphenyl derivatives through selective coupling reactions [14]. Recent developments have demonstrated the conversion of benzimidate intermediates to various nitrogen-containing heterocycles, expanding the synthetic utility beyond simple biphenyl synthesis [13].

Saponification Reactions of Biphenyl Nitriles

Saponification reactions represent a crucial transformation for converting biphenyl nitriles to the corresponding carboxylic acids, which serve as important intermediates in pharmaceutical synthesis [15] [16].

Process Development and Optimization

Comprehensive studies have established optimal conditions for both acidic and alkaline saponification of biphenyl nitriles [15]. Alkaline saponification using 50% sodium hydroxide at 150-170°C under 3-5 bar pressure for 36 hours achieves yields of 98.7% with purity exceeding 99.5% [16]. The process is conducted in pressure-resistant vessels equipped with temperature and pressure control systems [15].

Mechanistic Considerations

The saponification mechanism involves initial nucleophilic attack of hydroxide ion on the nitrile carbon, followed by hydrolysis of the resulting carboxamide intermediate [15]. The elevated temperature and pressure conditions are necessary to overcome the inherent resistance of aromatic nitriles to hydrolysis [16]. The use of water as solvent eliminates the need for organic co-solvents, simplifying product isolation [15].

Industrial Implementation

Large-scale saponification processes have been successfully implemented using autoclave systems with specialized heating and pressure control equipment [16]. The process includes provisions for exhaust gas cooling and product recovery through controlled acidification and crystallization [15]. Quality control measures utilize high-performance liquid chromatography monitoring to ensure complete conversion and product purity [16].

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced biphenyl synthesis, driving the development of environmentally benign methodologies that minimize waste and reduce environmental impact [17] [18].

Aqueous Suzuki Coupling

Aqueous Suzuki coupling reactions represent a paradigm shift toward sustainable synthesis [17]. These reactions utilize water as the primary solvent, dramatically reducing organic solvent consumption while maintaining high efficiency [18]. The methodology employs specialized catalyst systems designed for aqueous compatibility, achieving yields of 85-95% with catalyst loadings as low as 0.05 mol% [17].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating biphenyl synthesis while reducing energy consumption [19]. The technology enables rapid heating through direct energy transfer to reactants, reducing reaction times from hours to minutes [19]. Typical reactions achieve yields of 80-95% in 10-30 minutes, representing significant energy savings compared to conventional heating methods [19].

Ultrasound-Assisted Coupling

Ultrasound irradiation has proven effective for enhancing coupling reaction efficiency under mild conditions [18] [20]. The acoustic cavitation generated by ultrasound creates localized high-energy environments that facilitate bond formation [20]. This approach reduces reaction times to 1-4 hours while achieving yields of 75-90% with reduced catalyst loadings [18].

Recyclable Catalysis Systems

The development of recyclable palladium catalysts, particularly Pd/C systems, has addressed both economic and environmental concerns [21] [22]. These heterogeneous catalysts can be recovered and reused multiple times without significant loss of activity [22]. The approach reduces palladium consumption and eliminates the need for expensive catalyst removal procedures [21].

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including cost, safety, environmental impact, and process efficiency [21] [23].

Economic Considerations

Industrial-scale synthesis demands cost-effective catalyst systems and efficient material utilization [21]. Palladium on carbon has emerged as the preferred catalyst for large-scale applications due to its lower cost compared to homogeneous palladium complexes and ease of recovery [21]. Solvent selection becomes critical, with aqueous systems favored for their environmental benefits and simplified recovery processes [17].

Process Engineering

Large-scale synthesis requires sophisticated heat management systems to control exothermic reactions safely [21]. Specialized pressure vessels and heating systems are necessary for high-temperature, high-pressure reactions such as saponification processes [15]. Process design must incorporate adequate mixing, temperature control, and safety systems to ensure consistent product quality [21].

Environmental Compliance

Industrial production must address environmental regulations through comprehensive waste management strategies [23]. The global biphenyl market, valued at $278.7 million in 2024 and projected to reach $361.0 million by 2030, faces increasing pressure to adopt sustainable production methods [23]. Companies are implementing biomass balance approaches and renewable feedstock utilization to reduce environmental impact [24].

Quality Assurance

Industrial production requires robust analytical methods for process monitoring and product quality control [21]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed for real-time reaction monitoring and product specification verification [15]. Purification methods favor crystallization and distillation over chromatographic techniques due to cost and scalability considerations [21].

Technological Advancements

Recent technological innovations include the development of continuous flow reactors, automated synthesis platforms, and advanced process control systems [23]. These technologies enable improved process efficiency, reduced waste generation, and enhanced product consistency [21]. The integration of artificial intelligence and machine learning in process optimization represents an emerging trend in industrial synthesis [23].

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52709-83-8

Wikipedia

4'-Butyl-4-biphenylcarbonitrile

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-: ACTIVE

Dates

Last modified: 08-15-2023

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